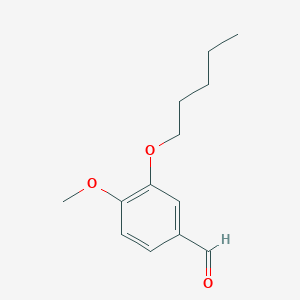

4-Methoxy-3-(pentyloxy)benzaldehyde

Beschreibung

Significance of Phenolic Ether and Aldehyde Functional Groups in Chemical Synthesis

The presence of both a phenolic ether and an aldehyde functional group imparts a dual reactivity to 4-Methoxy-3-(pentyloxy)benzaldehyde. Phenolic ethers, or aromatic ethers, are compounds where an alkoxy group is attached to a phenyl group. wikipedia.org They are generally synthesized by the condensation of a phenol (B47542) with an alcohol. wikipedia.org While ethers are typically unreactive, they can undergo cleavage under strong acidic conditions. pdx.edu The ether linkages in this compound contribute to its stability and influence its solubility in organic solvents. wikipedia.org

The aldehyde group is one of the most important functional groups in organic synthesis. ncert.nic.in It is highly reactive and serves as a precursor for the synthesis of a wide array of other functional groups and complex molecules, including carboxylic acids, alcohols, and imines. ncert.nic.inlibretexts.org The carbon atom of the carbonyl group in an aldehyde is electrophilic, making it susceptible to attack by nucleophiles. ncert.nic.in This reactivity is central to many carbon-carbon bond-forming reactions, which are fundamental in the construction of complex organic scaffolds.

Overview of Research Trajectories for this compound

Research involving this compound and structurally related compounds has primarily focused on their utility as building blocks in the synthesis of more complex molecules. A significant area of investigation is their use as precursors for Schiff bases, which are compounds containing a carbon-nitrogen double bond. nih.govnih.gov These Schiff base derivatives are studied for their potential applications in various fields, including coordination chemistry and materials science. nih.gov Furthermore, the synthesis of various benzaldehyde (B42025) derivatives is a continuous area of research, with new methods being developed to introduce a variety of functional groups onto the benzaldehyde core. kpfu.ruorientjchem.org

Scope and Objectives of Academic Inquiry Pertaining to the Compound

The primary academic interest in this compound lies in its role as a versatile intermediate in organic synthesis. Researchers aim to exploit the reactivity of its functional groups to construct novel molecules with specific properties. This includes the development of new synthetic methodologies that utilize this and similar substituted benzaldehydes. A key objective is the preparation of target molecules that may exhibit interesting biological activities or material properties, such as those found in liquid crystals or pharmaceuticals. researchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C13H18O3 uni.lu |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 56917-57-8 |

| Appearance | Not explicitly stated in the provided search results. |

| Melting Point | Not explicitly stated in the provided search results. |

| Boiling Point | Not explicitly stated in the provided search results. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. wikipedia.org |

Spectral Data

Spectral data is essential for the identification and structural elucidation of organic compounds.

| Spectral Technique | Key Features |

| ¹H NMR Spectroscopy | Expected signals would include those for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons, the methoxy (B1213986) group protons (around 3.9 ppm), and the pentyloxy group protons (with characteristic shifts for the O-CH2 and other methylene (B1212753) and methyl groups). orientjchem.org |

| ¹³C NMR Spectroscopy | Expected signals would include the carbonyl carbon of the aldehyde (around 190-193 ppm), aromatic carbons (in the range of 110-160 ppm), the methoxy carbon (around 56 ppm), and the carbons of the pentyloxy group. orientjchem.org |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretch of the aldehyde (around 2700-2850 cm⁻¹), C-O-C stretching of the ether groups, and C-H and C=C vibrations of the aromatic ring. orientjchem.orgresearchgate.net |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the pentyloxy and methoxy groups. orientjchem.org |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through a Williamson ether synthesis. pdx.edu This reaction involves the reaction of a phenoxide with an alkyl halide. byjus.com

Typical Synthesis Route: Williamson Ether Synthesis

A common starting material for the synthesis of this compound is 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The synthesis proceeds as follows:

Deprotonation: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde is deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. byjus.com

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile and reacts with an n-pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) in an SN2 reaction. This step forms the ether linkage. nih.govorientjchem.org

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound. orientjchem.org

An analogous procedure is reported for the synthesis of similar compounds, such as 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, where 3-hydroxy-4-methoxybenzaldehyde is reacted with 1-(bromomethyl)-4-nitrobenzene in the presence of pyridine (B92270). nih.gov

Applications in Scientific Research

Intermediate in the Synthesis of Complex Molecules

The primary application of this compound in scientific research is as an intermediate in the synthesis of more complex organic molecules. Its aldehyde functionality allows for a variety of subsequent chemical transformations.

Precursor for Schiff Bases

A notable application is its use as a precursor for the synthesis of Schiff bases. nih.govnih.gov Schiff bases are formed by the condensation reaction between an aldehyde or ketone and a primary amine. The resulting imine functionality is a key structural motif in many biologically active compounds and coordination complexes. The specific substituents on the benzaldehyde ring, such as the methoxy and pentyloxy groups in this case, can modulate the electronic and steric properties of the resulting Schiff base, influencing its coordination behavior and potential applications.

Eigenschaften

IUPAC Name |

4-methoxy-3-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15-2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKOEPNLFQXHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 4 Methoxy 3 Pentyloxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a cornerstone of the reactivity of 4-methoxy-3-(pentyloxy)benzaldehyde, participating in a variety of transformations that are fundamental to organic synthesis.

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt) to Form Novel Conjugates

Condensation reactions are powerful carbon-carbon bond-forming tools that extend the molecular framework of this compound, leading to the synthesis of conjugated systems.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated product after dehydration. wikipedia.orgsigmaaldrich.com For this compound, this reaction provides a pathway to a wide range of derivatives. For instance, its reaction with active methylene compounds like malonic acid or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst such as piperidine (B6355638) or an ionic liquid can yield corresponding cinnamic acid or acrylate (B77674) derivatives. wikipedia.orgarkat-usa.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as the solvent and a reactant with a carboxylic acid group, leads to decarboxylation along with condensation. wikipedia.org

The Claisen-Schmidt condensation , a type of crossed aldol condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is particularly useful for synthesizing chalcones and other α,β-unsaturated ketones. researchgate.netnih.gov In the context of this compound, which lacks α-hydrogens, it can react with a ketone (e.g., acetone) in the presence of a base like sodium hydroxide (B78521) to form a β-hydroxy ketone, which then readily dehydrates to yield a conjugated enone. wikipedia.orgmiracosta.edu The absence of α-hydrogens in this compound simplifies the reaction, preventing self-condensation and leading to a single primary product. miracosta.edu

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Knoevenagel Condensation | 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone |

| Claisen-Schmidt Condensation | Benzaldehyde | Acetone | Sodium Hydroxide | Dibenzalacetone |

| Claisen-Schmidt Condensation | 4-methoxybenzaldehyde (B44291) | 2-hydroxyacetophenone | MgO/fly ash | Chalcone (B49325) |

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reactivity allows for the introduction of a wide variety of functional groups. The reactivity of the aldehyde towards nucleophilic addition is influenced by the electronic nature of the substituents on the aromatic ring. vaia.com The electron-donating methoxy (B1213986) and pentyloxy groups on the ring of this compound slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. vaia.com

Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions, acetals with alcohols, and imines with primary amines. These initial adducts can then undergo further transformations. For example, the nitrile group of a cyanohydrin can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to α-hydroxy acids and β-amino alcohols, respectively.

Controlled Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde group of this compound can be selectively oxidized or reduced to yield other important functional groups.

Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. For instance, electrocatalytic oxidation has been explored for the synthesis of p-methoxybenzaldehyde from p-methoxytoluene, demonstrating a green chemistry approach to this transformation. rsc.org Indirect electrochemical oxidation using mediators like cerium(IV) ions has also proven effective for the oxidation of substituted toluenes to their corresponding aldehydes, a process that can be conceptually extended to the oxidation of the aldehyde to a carboxylic acid under modified conditions. researchgate.net

Reduction of the aldehyde to a primary alcohol, (4-methoxy-3-(pentyloxy)phenyl)methanol (B7808958), can be accomplished using various reducing agents. A common and effective method is hydrosilylation, which employs a hydrosilane such as polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst like potassium carbonate. researchgate.net This method is known for its excellent chemoselectivity. researchgate.net

Aromatic Ring Substituent Modifications

Beyond the reactivity of the aldehyde group, the aromatic ring and its ether substituents offer further opportunities for derivatization.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy and pentyloxy groups. These groups are ortho, para-directing. The positions ortho and para to these activating groups are the most likely sites for substitution. The primary EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For example, bromination can introduce a bromine atom onto the ring, leading to compounds like 3-bromo-5-methoxy-4-(pentyloxy)benzaldehyde. sigmaaldrich.com Similarly, iodination can yield products such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde from a related precursor. nih.gov Nitration can introduce a nitro group, a versatile functional group that can be further reduced to an amino group, as seen in the synthesis of 2-amino-4-methoxy-3-(pentyloxy)benzaldehyde. chemsynthesis.com

Functional Group Interconversions of Methoxy and Pentyloxy Groups

The methoxy and pentyloxy groups can be cleaved to yield the corresponding phenols, which can then be used in further synthetic manipulations. Demethylation of aromatic methyl ethers can be achieved using reagents like 3-mercaptopropionic acid. google.com This process can sometimes be controlled to achieve selective demethylation, although the increased electron density from one dealkylation can disfavor a second one. google.com The resulting hydroxyl groups can then be re-alkylated or used as handles for other functionalizations.

Formation of Diverse Organic Scaffolds

The strategic derivatization of this compound provides access to a multitude of organic scaffolds, which are foundational structures in the development of new materials and compounds. The aldehyde group serves as a key handle for introducing significant molecular complexity.

The formation of Schiff bases, or azomethines, represents one of the most fundamental reactions of this compound. This reaction involves the condensation of the aldehyde with a primary amine, eliminating a molecule of water to form an imine. Schiff bases are valuable intermediates and have been widely used in various chemical applications. orientjchem.orgnih.gov

The general synthesis involves the reaction of an aromatic aldehyde with a primary amine, often under mild conditions. mediresonline.org For instance, methods like the grindstone-green technique, which involves microwave irradiation, or classical methods of stirring the reactants in a solvent like methanol (B129727) at room temperature, have proven effective for synthesizing Schiff bases from benzaldehyde derivatives. mediresonline.org The reaction of 4-hydroxy-3-methoxybenzaldehyde with various aromatic amines in ethanol (B145695) at room temperature is a well-established green synthesis method that can be adapted for its pentyloxy analog. researchgate.net The resulting imine products are often crystalline solids and can be purified by recrystallization. researchgate.net

The reaction is generally catalyzed by a small amount of acid or can proceed with just the reactants in a suitable solvent. The stability of the resulting Schiff base is enhanced by the aromatic nature of the aldehyde. researchgate.net A variety of primary amines can be employed, leading to a diverse library of Schiff base derivatives.

Table 1: Synthesis of Schiff Bases from this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Resulting Scaffold | Reaction Type |

|---|---|---|---|

| This compound | Aromatic Amines (e.g., Aniline derivatives) | Aromatic Schiff Base | Condensation |

| This compound | Aliphatic Amines (e.g., Alkylamines) | Aliphatic-Aromatic Schiff Base | Condensation |

The aldehyde functional group of this compound allows for its conversion into intermediates suitable for cycloaddition reactions, leading to the formation of important five-membered heterocyclic rings like pyrazolones and isoxazoles.

Pyrazolones: The classical synthesis of pyrazolones involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov To utilize this compound for this purpose, it must first be converted into a suitable intermediate. This is typically achieved through a Claisen-Schmidt condensation with a ketone or ester to form an α,β-unsaturated carbonyl compound (a chalcone) or a β-ketoester, respectively. This intermediate can then undergo a cyclization-condensation reaction with hydrazine or its derivatives to yield the target pyrazolone (B3327878) ring system.

Isoxazoles: Isoxazoles are another class of heterocyclic compounds accessible from this compound. A common and versatile method for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This often involves the reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine (B1172632). The initial aldehyde, this compound, is first condensed with an appropriate ketone (e.g., acetophenone) to form the corresponding chalcone. This chalcone intermediate then reacts with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via the formation of an oxime, followed by intramolecular cyclization to yield an isoxazoline, which is subsequently oxidized to the aromatic isoxazole ring.

Alternative modern syntheses of isoxazoles involve the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov This route would require the conversion of this compound into a terminal alkyne and subsequent coupling reactions to form the necessary ynone precursor. nih.gov These methods provide access to highly substituted isoxazoles under mild conditions. organic-chemistry.orgnih.gov

Table 2: General Strategies for Heterocyclic Synthesis

| Target Heterocycle | Intermediate from Aldehyde | Coreactant | Reaction Type |

|---|---|---|---|

| Pyrazolone | α,β-Unsaturated Ketone (Chalcone) | Hydrazine/Substituted Hydrazines | Condensation/Cyclization nih.gov |

| Isoxazole | α,β-Unsaturated Ketone (Chalcone) | Hydroxylamine | Condensation/Cyclization nih.gov |

Complex molecular architectures incorporating the benzothiazole (B30560) moiety can be synthesized from this compound. A straightforward approach involves the formation of a Schiff base with a substituted 2-aminobenzothiazole (B30445). nih.gov

The synthesis typically begins with the preparation of the desired 2-aminobenzothiazole derivative. nih.govnih.gov This amine is then reacted with this compound in a condensation reaction, analogous to the general Schiff base synthesis. The reaction of the aldehyde with the amino group of the benzothiazole scaffold results in an imine linkage, effectively coupling the two aromatic systems. This method has been used to prepare (benzo[d]thiazol-2-yl)-1-phenylmethanimine derivatives from various benzaldehyde derivatives. nih.gov The resulting complex structures are of interest in medicinal chemistry research. nih.govnih.gov

Table 3: Synthesis of Benzothiazole-Containing Structures

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

|---|---|---|---|

| This compound | 2-Aminobenzothiazole | N-(4-methoxy-3-(pentyloxy)benzylidene)benzo[d]thiazol-2-amine | Schiff Base Formation nih.gov |

Applications of 4 Methoxy 3 Pentyloxy Benzaldehyde Derivatives in Advanced Materials Science

Development of Liquid Crystalline Materials

The molecular geometry of 4-Methoxy-3-(pentyloxy)benzaldehyde derivatives, characterized by a rigid core and flexible side chains, makes them excellent candidates for the design of liquid crystalline materials. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal, which are essential for technologies like displays and sensors.

Design and Synthesis of Mesogenic Derivatives

The synthesis of liquid crystalline materials, or mesogens, from precursors related to this compound often involves multi-step chemical reactions to create elongated, rigid molecules. A common strategy is to use the aldehyde group to form Schiff bases or to build other linking groups like esters and azo bridges, which connect multiple aromatic rings.

For instance, new mesogenic homologous series are synthesized by reacting derivatives of 3-methoxy-4-hydroxybenzaldehyde (a precursor to the title compound) to form central linkages like azo-esters. The synthesis can involve several steps, starting from the basic benzaldehyde (B42025) structure and adding other molecular fragments to achieve the desired rod-like shape conducive to forming liquid crystal phases. researchgate.net One reported synthesis involves creating 4-(4'-n-alkoxy benzoyloxy)-3-methoxyphenyl azo-4”-nitrobenzenes. Another example is the synthesis of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde, which can act as a precursor for Schiff base liquid crystals. nih.gov This synthesis is achieved by reacting 3-hydroxy-4-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene in acetonitrile. nih.gov

Furthermore, derivatives can be prepared through substitution reactions. For example, 4-phenacyloxy benzaldehyde derivatives have been synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and phenacyl bromide derivatives. orientjchem.org Schiff base derivatives, known for their liquid crystalline properties, are also synthesized from vanillin (B372448) by condensation with various amines and hydrazides. researchgate.net These synthetic routes demonstrate the versatility of the methoxy-substituted benzaldehyde core in creating a diverse library of mesogenic structures.

Investigations into Mesophase Behavior and Thermal Stability

The mesophase behavior of these derivatives is a critical area of investigation, with researchers focusing on the types of liquid crystal phases formed (e.g., nematic, smectic) and the temperature ranges at which they are stable. The length of the alkoxy chains, such as the pentyloxy group, and the nature of other terminal or lateral substituents play a significant role in determining these properties.

Studies on homologous series where the alkyl chain length is systematically varied show predictable trends in mesophase behavior. For example, in a series of 4-(4'-n-alkoxy benzoyloxy)-3-methoxyphenyl azo-4”-nitrobenzenes, all homologues from methyl to hexadecyl derivatives exhibited liquid crystalline properties (mesomorphism). The nematic phase was observed in the shorter-chain derivatives (methyl to octyl), while the smectic phase began to appear from the decyl derivative onwards. The thermal stability, indicated by the clearing temperature (the transition from a liquid crystal phase to an isotropic liquid), can be systematically tuned by these structural modifications. An "odd-even effect" is commonly observed, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain increases.

The introduction of different terminal groups also has a profound effect on thermal stability and the mesomorphic range. For instance, in a series of three-ring mesogens, compounds with a terminal methoxy (B1213986) (CH₃O) group showed a nematic mesophase with high thermal stability and a broad temperature range. nih.gov In contrast, derivatives with a terminal nitro (NO₂) group also exhibited a nematic phase, but their thermal stability tended to decrease as the opposing alkoxy chain length increased. nih.gov

Table 1: Mesomorphic Properties of a Homologous Series of 4-(4'-n-alkoxy benzoyloxy)-3-methoxyphenyl azo-4”-nitrobenzenes

| n-Alkyl Group | Transition Temperatures (°C) | Mesophase(s) |

| Methyl | C-N 165.0, N-I 225.0 | Nematic |

| Ethyl | C-N 178.0, N-I 201.0 | Nematic |

| Propyl | C-N 164.0, N-I 198.0 | Nematic |

| Butyl | C-N 152.0, N-I 175.0 | Nematic |

| Octyl | C-N 124.0, N-I 151.0 | Nematic |

| Decyl | C-S 121.0, S-N 138.0, N-I 148.0 | Smectic, Nematic |

| Dodecyl | C-S 115.0, S-N 142.0, N-I 145.0 | Smectic, Nematic |

| Hexadecyl | C-S 108.0, S-I 132.0 | Smectic |

Note: C-N = Crystal to Nematic; N-I = Nematic to Isotropic; C-S = Crystal to Smectic; S-N = Smectic to Nematic; S-I = Smectic to Isotropic.

Role as Components in Nematic and Chiral Nematic Systems

Derivatives of this compound are integral components in nematic liquid crystal systems. The nematic phase, where molecules have long-range orientational order but no positional order, is the basis for most liquid crystal displays (LCDs). The synthesized mesogens, such as the azo-ester series and those containing benzothiazole (B30560) rings, consistently exhibit nematic phases. researchgate.net

Moreover, these compounds can act as host materials in more complex liquid crystal formulations. For example, an achiral nematic liquid crystal can serve as a host for chiral dopant molecules. This induces a helical twist in the nematic structure, resulting in a chiral nematic (or cholesteric) phase. ossila.com A compound like 4-Pentylphenyl 4-methoxybenzoate, which shares the methoxybenzoyl moiety, is used as an achiral host to create chiral nematic phases with helical structures. ossila.com This principle is applicable to derivatives of this compound, allowing them to be used in advanced optical applications that rely on the unique light-modulating properties of chiral nematic systems.

Polymer and Copolymer Science

The reactivity of the aldehyde group and the potential for modification of the aromatic ring make this compound and its relatives valuable precursors in polymer science. They can be transformed into monomers for the synthesis of a wide array of functional polymers and copolymers.

Utilization as Monomer Precursors in Polymerization Reactions

A key application is the conversion of related structures into vinyl monomers suitable for chain-growth polymerization. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer that can be derived from natural sources, serves as a platform for preparing functional monomers for radical polymerizations. mdpi.comnih.gov The phenolic group of MVP can be modified to create a library of monomers that can undergo polymerization techniques like solution and emulsion polymerization. mdpi.comresearchgate.net

The aldehyde functionality itself can be used to graft the molecules onto existing polymer backbones. In one study, various benzaldehyde derivatives were immobilized onto amine-terminated polyacrylonitrile. nih.gov This reaction creates a new polymer with the benzaldehyde derivative covalently bonded to the main chain, demonstrating the use of the aldehyde as a reactive handle for polymer modification. nih.gov

Role of 4 Methoxy 3 Pentyloxy Benzaldehyde As a Versatile Synthetic Intermediate

Building Block for Complex Natural Product Analogues

The synthesis of analogues of complex natural products is a crucial strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a parent compound. rsc.org Benzaldehyde (B42025) derivatives are common starting materials in these syntheses. In principle, 4-Methoxy-3-(pentyloxy)benzaldehyde could serve as a key fragment, providing a substituted aromatic ring that can be elaborated into a more complex structure. The aldehyde group can be converted into other functional groups or used in carbon-carbon bond-forming reactions. However, a review of the current scientific literature did not yield specific published examples of its application as a building block in the total synthesis of natural product analogues.

Precursor in the Synthesis of Diverse Chemical Libraries

Chemical libraries are large collections of distinct compounds used in high-throughput screening to identify new drug leads. The construction of these libraries often relies on versatile building blocks that can be readily modified. A compound like this compound, with its reactive aldehyde handle, is theoretically suitable for this purpose. It could undergo various reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to generate a diverse set of derivatives. Despite this potential, there is no specific mention in the surveyed literature of this compound being used as a precursor for the generation of diverse chemical libraries.

Intermediate for Pharmaceutical Scaffold Generation

A pharmaceutical scaffold is the core structure of a drug molecule that is responsible for its primary biological activity. Substituted benzaldehydes are foundational intermediates for a wide range of pharmaceutical scaffolds. For example, related benzamide (B126) structures have been investigated as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov The 4-methoxy-3-(pentyloxy) substitution pattern could, in theory, be incorporated into novel molecular frameworks to explore new structure-activity relationships. However, a search of medicinal chemistry literature and patents did not identify specific instances where this compound was used as a key intermediate in the generation of established or novel pharmaceutical scaffolds.

Utilization in Agrochemical Research and Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and screening of novel chemical entities. Aromatic aldehydes are common precursors in this field. The specific combination of methoxy (B1213986) and pentyloxy groups on the benzaldehyde ring could impart particular physical and biological properties relevant to agrochemical applications, such as target interaction and environmental persistence. Nevertheless, there is a lack of specific, documented examples in the research literature detailing the use of this compound in the synthesis of new agrochemicals.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-Methoxy-3-(pentyloxy)benzaldehyde, offering unambiguous assignment of proton and carbon atoms within the molecule.

Comprehensive ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. For the related compound, 4-methoxybenzaldehyde (B44291), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the methoxy (B1213986) protons, aromatic protons, and the aldehydic proton. hmdb.ca Specifically, a singlet for the methoxy group (O-CH₃) is observed, along with multiplets for the aromatic protons and a singlet for the aldehyde proton (CHO). hmdb.carsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. In a related compound, 4-methoxybenzaldehyde, the ¹³C NMR spectrum reveals signals for the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the aldehyde group. rsc.orghmdb.ca For this compound, the spectrum would be expected to show additional signals corresponding to the five distinct carbon atoms of the pentyloxy group.

A detailed analysis of a similar compound, 4-hexyloxy-3-methoxybenzaldehyde, utilizing Density Functional Theory (DFT) calculations, has provided theoretical predictions for ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data to confirm the structure. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary slightly.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 |

| Aromatic (H-2, H-5, H-6) | 6.8 - 7.5 |

| Methoxy (-OCH₃) | 3.8 - 4.0 |

| Pentyloxy (-OCH₂-) | 3.9 - 4.1 |

| Pentyloxy (-CH₂-) | 1.7 - 1.9 |

| Pentyloxy (-CH₂-) | 1.3 - 1.5 |

| Pentyloxy (-CH₂-) | 1.3 - 1.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary slightly.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 192 |

| Aromatic (C-1) | 129 - 131 |

| Aromatic (C-2) | 110 - 112 |

| Aromatic (C-3) | 150 - 152 |

| Aromatic (C-4) | 154 - 156 |

| Aromatic (C-5) | 113 - 115 |

| Aromatic (C-6) | 125 - 127 |

| Methoxy (-OCH₃) | 55 - 57 |

| Pentyloxy (-OCH₂) | 68 - 70 |

| Pentyloxy (-CH₂) | 28 - 30 |

| Pentyloxy (-CH₂) | 22 - 24 |

| Pentyloxy (-CH₂) | 22 - 24 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unequivocally establish the connectivity between protons and carbons, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the pentyloxy chain and between neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the pentyloxy chain and the aromatic ring by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, HMBC would show a correlation between the aldehydic proton and the aromatic carbon C-1, and between the methoxy protons and the aromatic carbon C-4. It would also be crucial in confirming the attachment of the pentyloxy group to the C-3 position of the benzaldehyde (B42025) ring by showing a correlation between the -OCH₂- protons of the pentyloxy group and the aromatic carbon C-3. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong band around 1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde group. chegg.com Bands in the region of 2850-3000 cm⁻¹ are attributable to C-H stretching of the alkyl and methoxy groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-O stretching of the ether linkages (methoxy and pentyloxy) would be observed in the 1250-1000 cm⁻¹ region. chegg.com The presence of a pentyloxy group would be further confirmed by characteristic C-H bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring stretching vibrations are typically strong in Raman spectra, appearing in the 1600-1500 cm⁻¹ region. The symmetric stretching of the C-O-C bonds would also be Raman active.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₃H₁₈O₃), the expected monoisotopic mass is approximately 222.1256 Da. uni.lu

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule, providing structural clues. The fragmentation pattern of the related compound 4-pentyloxybenzaldehyde shows a prominent molecular ion peak and fragments corresponding to the loss of the pentyl group and the carbonyl group. nist.gov A proposed fragmentation pathway for a similar compound, 4-hydroxy-3-methoxybenzaldehyde, involves initial cleavages around the functional groups. researchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the pentyloxy chain and the loss of the aldehyde group.

Table 3: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 222 |

| [M - C₅H₁₁]⁺ | 151 |

| [M - OC₅H₁₁]⁺ | 135 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the conjugated π-system of the aromatic ring and the aldehyde group. The UV-Visible spectrum of 4-methoxybenzaldehyde in various solvents shows characteristic absorption maxima. nist.gov For this compound, the spectrum is expected to show a strong absorption band in the UV region, corresponding to the π → π* transition of the conjugated system. The position of this maximum can be influenced by the solvent polarity. A study on a similar compound, 4-hexyloxy-3-methoxybenzaldehyde, included the calculation of its UV-Vis spectrum in both the gas phase and in methanol (B129727), which was then compared with experimental data. nih.gov

Computational and Theoretical Investigations of 4 Methoxy 3 Pentyloxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This method is employed to find the optimized, lowest-energy structure of a molecule and to derive various electronic parameters.

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and the relative stability of different spatial orientations, known as conformers. For a molecule like 4-Methoxy-3-(pentyloxy)benzaldehyde, with its flexible pentyloxy chain, multiple conformers can exist.

The stability of different conformers is determined by their relative energies, with the lowest energy conformer being the most stable and thus the most populated at equilibrium. Computational methods can calculate these energies to predict the preferred molecular shape.

| Compound | Dihedral Angle (°) | Reference |

| 4-Methoxy-3-(methoxymethyl)benzaldehyde | 9.7 (2) | nih.gov |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | 4.99 (6) | nih.gov |

| 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde | 3.98 (7) | nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ejosat.com.tr Conversely, a small gap indicates a molecule is more reactive.

A study on the related compound 3-Ethoxy-4-hydroxybenzaldehyde using DFT with the B3LYP method provides an example of the data obtained from such an analysis. researchgate.net The calculated HOMO and LUMO energies, along with the energy gap, offer insights into the molecule's electronic properties and reactivity. researchgate.net

Calculated Electronic Properties of 3-Ethoxy-4-hydroxybenzaldehyde

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

(Specific values for 3-Ethoxy-4-hydroxybenzaldehyde were not available in the provided search results, but the table illustrates the typical output of such an analysis.)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color scale. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green regions denote areas of neutral potential. researchgate.net

In a study of 3-Ethoxy-4-hydroxybenzaldehyde, MEP analysis was used to identify the sites for electrophilic and nucleophilic reactions. researchgate.net For this compound, one would expect to see negative potential (red) around the oxygen atoms of the aldehyde, methoxy (B1213986), and pentyloxy groups, indicating these as likely sites for interaction with electrophiles. Positive potential (blue) would be anticipated around the hydrogen atoms, particularly the aldehydic proton.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's conformational dynamics and flexibility.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or property-descriptive features of molecules with their physicochemical properties. In QSPR studies, mathematical models are developed to predict properties of new or untested compounds based on a training set of molecules with known properties.

For this compound, a QSPR study could be designed to predict various properties, such as its boiling point, solubility, or chromatographic retention time. This would involve calculating a range of molecular descriptors for the compound and using statistical methods to build a predictive model. These descriptors can be constitutional, topological, geometrical, or electronic in nature. QSPR provides a valuable, cost-effective alternative to experimental measurement for estimating the properties of chemical compounds.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. DFT calculations are frequently used for this purpose.

For this compound, computational modeling could be used to investigate various reactions, such as its oxidation to the corresponding carboxylic acid or its reduction to an alcohol. The calculations would model the step-by-step transformation of the reactants into products, providing detailed information about the geometry and energy of the transition state structures. This level of insight into reaction pathways is often difficult, if not impossible, to obtain through experimental means alone.

Future Research Directions and Perspectives for 4 Methoxy 3 Pentyloxy Benzaldehyde

Exploration of Novel and Efficient Synthetic Routes

While established methods for the synthesis of alkoxy-substituted benzaldehydes exist, future research could focus on the development of more efficient, sustainable, and scalable synthetic routes to 4-Methoxy-3-(pentyloxy)benzaldehyde. Current approaches often involve multi-step procedures that may require harsh reaction conditions or the use of expensive reagents.

Future investigations could explore one-pot synthesis methodologies. For instance, a two-step, one-pot reduction/cross-coupling procedure has been demonstrated for other functionalized benzaldehydes, which could be adapted for this specific molecule. researchgate.net This approach utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality, allowing for subsequent cross-coupling reactions. researchgate.net Additionally, novel catalytic systems could be investigated to improve yield and reduce waste. The use of chromyl chloride or chromic oxide in the oxidation of corresponding toluene (B28343) derivatives are established methods for preparing benzaldehydes and could be optimized for this specific substitution pattern. ncert.nic.in The development of methods for the synthesis of N-alkoxyamines from ketones could also inspire new pathways to related derivatives. researchgate.netnih.gov

Design and Synthesis of New Derivatives with Tunable Properties for Materials Science

The aromatic core and the flexible pentyloxy chain of this compound make it an excellent scaffold for the design of new materials with tunable properties, particularly in the field of liquid crystals and organic electronics.

Future research could focus on the synthesis of a series of derivatives where the pentyloxy chain is systematically varied in length to investigate the impact on liquid crystalline properties. Studies on other benzaldehyde (B42025) derivatives have shown that the length of alkoxy chains significantly influences the mesomorphic behavior, including the type of liquid crystal phases (nematic, smectic) and their transition temperatures. researchgate.netresearchgate.netnih.govmdpi.com By creating a homologous series of 4-methoxy-3-(alkoxy)benzaldehydes, a deeper understanding of the structure-property relationships can be established, enabling the design of liquid crystals with specific, desired characteristics for display and sensor applications. researchgate.netbohrium.com Furthermore, the aldehyde group can be used as a reactive handle to synthesize larger, more complex molecules, such as polymers and macrocycles, with potential applications in organic electronics.

Investigation into Catalytic Applications of its Derivatives

The aldehyde functionality in this compound is a gateway to a vast number of derivatives, most notably Schiff bases, which have significant potential in catalysis.

Future research should explore the synthesis of Schiff base ligands from the condensation of this compound with various primary amines. These ligands can then be complexed with a range of transition metals (e.g., Cu, Mn, V, Co) to create novel metal complexes. mdpi.comresearchgate.netnih.goviosrjournals.org The catalytic activity of these new complexes could be screened for a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netiosrjournals.org For example, Schiff base complexes have been shown to be effective catalysts for the epoxidation of olefins. iosrjournals.org Moreover, the parent aldehyde and its derivatives could be investigated as organocatalysts. Benzaldehyde derivatives have been shown to participate in and catalyze reactions like aldol (B89426) condensations and hydroaminations. unife.itnih.govrsc.org The specific electronic and steric effects of the methoxy (B1213986) and pentyloxy substituents could lead to unique reactivity and selectivity in such organocatalytic systems.

Advancements in High-Throughput Screening of Synthetic Potential

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies can be employed. This approach allows for the rapid synthesis and evaluation of large libraries of compounds for a specific property or activity.

Future research could focus on developing HTS platforms to screen libraries of derivatives of this compound. acs.org For instance, a library of Schiff base derivatives could be synthesized in parallel and screened for catalytic activity in a specific reaction. prf.org Quantitative HTS (qHTS) can be particularly valuable as it generates concentration-response curves for every compound in a single experiment, providing more detailed information on their potency and efficacy. nih.gov This would be a significant improvement over traditional single-concentration screening, which is prone to false positives and negatives. nih.gov Miniaturized automation platforms can enable the execution of thousands of experiments in a short period, using minimal amounts of starting material, which is crucial in the early stages of discovery. scienceintheclassroom.org

Interdisciplinary Research Integrating Advanced Computational Chemistry and Experimental Design

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating materials and catalyst design. Future research on this compound should leverage this interdisciplinary approach.

Computational methods such as Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of designed derivatives before their synthesis. nih.govresearchgate.netnsf.gov This allows for a more rational design process, prioritizing the synthesis of molecules with the most promising properties. For example, DFT calculations can help in understanding the influence of the alkoxy substituents on the electronic structure and reactivity of the aldehyde group. researchgate.net Molecular docking studies can be used to predict the binding affinity of derivatives to biological targets or the interaction with catalyst surfaces. nih.govnih.gov Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of derivatives with their observed properties, such as liquid crystalline behavior or catalytic activity. researchgate.net This integrated approach, where computational predictions guide experimental work and experimental results feedback to refine computational models, will be crucial for unlocking the full potential of this compound and its derivatives. nd.eduresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-(pentyloxy)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves Williamson ether synthesis:

Etherification : React 4-hydroxy-3-methoxybenzaldehyde with 1-bromopentane in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours .

Purification : Use column chromatography (ethyl acetate/hexane, 30:70) or recrystallization (acetone/water) to isolate the product. Yield optimization may require adjusting stoichiometry (1.2–1.5 equivalents of alkyl halide) and inert atmosphere conditions to prevent oxidation of the aldehyde group .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Employ a multi-analytical approach:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Aldehyde proton at δ 9.8–10.2 ppm.

- Methoxy (-OCH₃) singlet at δ ~3.8 ppm.

- Pentyloxy (-O(CH₂)₄CH₃) protons: δ 0.9–1.8 ppm (multiplet) .

- FTIR : Strong C=O stretch at ~1680–1700 cm⁻¹ and ether C-O-C at ~1250 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What crystallization techniques are suitable for obtaining single crystals of this compound for X-ray diffraction studies?

Methodological Answer:

- Slow Evaporation : Dissolve the compound in a solvent mixture (e.g., acetone/ethanol) and allow slow evaporation at 4°C over 7–14 days .

- Vapor Diffusion : Use a sealed chamber with a volatile antisolvent (e.g., pentane) diffusing into a saturated solution.

- Refinement : Use SHELXL (via SHELX suite) for structure refinement. Key parameters:

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and what software is recommended?

Methodological Answer:

Q. How should researchers address discrepancies in biological activity data across studies involving this compound derivatives?

Methodological Answer:

Q. What strategies resolve conflicting crystallographic data for alkoxy-substituted benzaldehyde derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.